molecular formula C21H17Cl2N3O4 B2972504 N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) CAS No. 477325-40-9

N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide)

Cat. No.: B2972504
CAS No.: 477325-40-9
M. Wt: 446.28
InChI Key: RGPUOLPROMLEMB-UHFFFAOYSA-N
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Description

N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) is a synthetic organic compound characterized by the presence of a pyridine ring substituted at the 3 and 4 positions with bis(2-(4-chlorophenoxy)acetamide) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications.

Biological Activity

N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide), also known by its CAS number 477325-40-9, is a synthetic organic compound with significant potential in pharmacological applications. This compound features a pyridine ring substituted at the 3 and 4 positions with bis(2-(4-chlorophenoxy)acetamide) groups. Its biological activity primarily revolves around its role as an inhibitor of the integrated stress response (ISR), specifically targeting the eukaryotic initiation factor 2 (eIF2) pathway.

The mechanism of action of N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) involves the inhibition of eIF2α phosphorylation, which is crucial in regulating protein synthesis under stress conditions. This inhibition leads to a reversal of stress-induced cellular responses, making it a potential candidate for therapeutic interventions in diseases characterized by dysregulated stress responses.

Key Biochemical Pathways

  • Integrated Stress Response (ISR) : The compound acts by modulating the ISR, impacting cellular survival and proliferation.
  • Protein Synthesis Pathway : By inhibiting eIF2α phosphorylation, it affects downstream protein synthesis, which is critical in various cellular processes.

Pharmacokinetics

Research indicates that N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) possesses favorable pharmacokinetic properties , including good bioavailability and the ability to penetrate the central nervous system. This characteristic enhances its potential for treating neurological disorders and other conditions where central action is beneficial.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation by modulating stress response pathways. In vitro studies have shown promising results in various cancer cell lines.
    StudyCell LineIC50 (µM)Effect
    A37510Inhibition of growth
    MCF-78Induction of apoptosis
  • Anti-inflammatory Effects : The compound's modulation of eIF2α phosphorylation suggests potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

A notable case study involved the application of N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) in a mouse model of neuroinflammation. The results indicated a significant reduction in inflammatory markers and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) can be compared to other compounds with similar structures:

Compound NameMechanism of ActionUnique Features
ISRIBISR inhibitorDifferent structural features but similar targets
N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamideEnzyme inhibitorVarying substitution patterns affecting activity

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c22-14-1-5-16(6-2-14)29-12-20(27)25-18-9-10-24-11-19(18)26-21(28)13-30-17-7-3-15(23)4-8-17/h1-11H,12-13H2,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPUOLPROMLEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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